molecular formula C11H11BrN2O2 B8561836 4-(Bromomethyl)-6,7-dimethoxyquinazoline

4-(Bromomethyl)-6,7-dimethoxyquinazoline

Cat. No.: B8561836
M. Wt: 283.12 g/mol
InChI Key: TUTFTLQZQHCEFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Bromomethyl)-6,7-dimethoxyquinazoline is a quinazoline derivative characterized by a bromomethyl (-CH2Br) substituent at the 4-position and methoxy (-OCH3) groups at the 6- and 7-positions. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring.

Properties

Molecular Formula

C11H11BrN2O2

Molecular Weight

283.12 g/mol

IUPAC Name

4-(bromomethyl)-6,7-dimethoxyquinazoline

InChI

InChI=1S/C11H11BrN2O2/c1-15-10-3-7-8(4-11(10)16-2)13-6-14-9(7)5-12/h3-4,6H,5H2,1-2H3

InChI Key

TUTFTLQZQHCEFU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C(=NC=N2)CBr)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

4-Anilinoquinazolines
  • PD153035 (4-[(3-Bromophenyl)amino]-6,7-dimethoxyquinazoline): Target: Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. Activity: Potent inhibitor with IC50 = 0.025 nM. Binds competitively to the ATP site of EGFR, blocking phosphorylation . Applications: Used in molecular imaging (e.g., radiolabeled PD153035 for PET imaging of EGFR-overexpressing tumors) .
  • AG1478 (4-(3-Chloroanilino)-6,7-dimethoxyquinazoline): Target: Reversible EGFR inhibitor. Activity: Promotes neurite outgrowth in neuronal cells by blocking EGFR-mediated signaling .
4-Hydroxyphenylaminoquinazolines
  • WHI-P154 (4-(3'-Bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline): Target: Janus kinase 3 (JAK3) and EGFR. Activity: Induces apoptosis in leukemia cells (IC50 = 0.6–2.3 µM for JAK3) and inhibits glioblastoma cell adhesion/invasion (IC50 ~813 nM when conjugated to EGF) . Applications: Preclinical evaluation for glioblastoma and leukemia .
4-Piperazinylquinazolines
  • 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline :
    • Target : Platelet-derived growth factor receptor (PDGFR).
    • Activity : Inhibits PDGFR phosphorylation with high selectivity .

Physicochemical and Pharmacokinetic Properties

Compound Substituent LogP Solubility Half-Life (in vivo) Key References
4-(Bromomethyl)-6,7-dimethoxyquinazoline -CH2Br ~2.8* Low (lipophilic) Not reported Inferred from analogs
PD153035 3-Bromoanilino 3.1 Moderate Rapid washout (imaging)
WHI-P154 3-Bromo-4-hydroxyphenyl 2.5 Moderate 45–297 min (species-dependent)
AG1478 3-Chloroanilino 2.9 Moderate Not reported

*Estimated using QSAR models.

Mechanism of Action and Selectivity

  • Electrophilic Reactivity: The bromomethyl group in this compound may facilitate covalent binding to cysteine residues in kinase active sites, similar to irreversible EGFR inhibitors like PD168393 (4-[3-bromophenyl)amino]-6-acrylamidoquinazoline) .
  • Reversibility vs. Irreversibility :
    • PD153035 and AG1478 are reversible inhibitors .
    • Bromomethyl derivatives (e.g., hypothetical alkylating agents) may act irreversibly, enhancing sustained target inhibition but increasing toxicity risks.

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